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molecular formula C17H25BrF3N B8515942 N,N-Dipentyl-4-bromo-3-trifluoromethylaniline CAS No. 823216-24-6

N,N-Dipentyl-4-bromo-3-trifluoromethylaniline

Cat. No. B8515942
M. Wt: 380.3 g/mol
InChI Key: PQIJOVRWRPDOIG-UHFFFAOYSA-N
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Patent
US06335446B1

Procedure details

Sodium hydride (480 mg, 1.5 eq.) was added to a solution of 4-bromo-3-trifluoromethylaniline (1.92 g, 5 mmol) and 1-bromopentane (3 mL, 3 eq.) in dimethylformamide (10 mL) at 0° C. After 1 hour a further (320 mg, 1 eq.) of sodium hydride was added and the reaction was left overnight. The reaction was heated to 50° C. and left overnight. The reaction was quenched with methanol and partitioned between water and petroleum ether. The organic extract was concentrated under reduced pressure and the residue was purified via flash column chromatography using petroleum ether as eluent to give N,N-Dipentyl-4-bromo-3-trifluoromethylaniline (3) (2.84 g. 93%). 1H NMIR (CDCl3) 6 7.34 (d, IH, ArH); 6.80 (d, 1H, ArH); 6.52 (dd, 1H, ArH); 3.18 (t, 4H, 2×NCH2); 0.86 (t, 6H, CH˜1b). TLC (silica gel): RI˜0.55 (petroleum ether).
Quantity
480 mg
Type
reactant
Reaction Step One
Quantity
1.92 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
320 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Br:3][C:4]1[CH:10]=[CH:9][C:7]([NH2:8])=[CH:6][C:5]=1[C:11]([F:14])([F:13])[F:12].Br[CH2:16][CH2:17][CH2:18][CH2:19][CH3:20]>CN(C)C=O>[CH2:16]([N:8]([CH2:6][CH2:5][CH2:4][CH2:10][CH3:9])[C:7]1[CH:9]=[CH:10][C:4]([Br:3])=[C:5]([C:11]([F:12])([F:13])[F:14])[CH:6]=1)[CH2:17][CH2:18][CH2:19][CH3:20] |f:0.1|

Inputs

Step One
Name
Quantity
480 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1.92 g
Type
reactant
Smiles
BrC1=C(C=C(N)C=C1)C(F)(F)F
Name
Quantity
3 mL
Type
reactant
Smiles
BrCCCCC
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
320 mg
Type
reactant
Smiles
[H-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
left overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with methanol
CUSTOM
Type
CUSTOM
Details
partitioned between water and petroleum ether
EXTRACTION
Type
EXTRACTION
Details
The organic extract
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified via flash column chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(CCCC)N(C1=CC(=C(C=C1)Br)C(F)(F)F)CCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.84 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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